molecular formula C7H13NOS B13596266 4-Methyloxane-4-carbothioamide

4-Methyloxane-4-carbothioamide

Cat. No.: B13596266
M. Wt: 159.25 g/mol
InChI Key: KHEVJNBJZOLYIR-UHFFFAOYSA-N
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Description

4-Methyloxane-4-carbothioamide is a chemical compound that belongs to the class of carbothioamides It is characterized by the presence of a methyloxane ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloxane-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 4-methyloxane with thiocarbamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or microwave-assisted synthesis, which offer advantages in terms of reaction time and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The methyloxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methyloxane-4-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyloxane-4-carbothioamide is unique due to its specific ring structure and the presence of a carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

4-methyloxane-4-carbothioamide

InChI

InChI=1S/C7H13NOS/c1-7(6(8)10)2-4-9-5-3-7/h2-5H2,1H3,(H2,8,10)

InChI Key

KHEVJNBJZOLYIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)C(=S)N

Origin of Product

United States

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